N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-2-21-14-6-4-3-5-12(14)18-15(20)19-8-11-7-16-10-17-13(11)9-19/h3-7,10H,2,8-9H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXVUGIFTVPMQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CC3=CN=CN=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrrolo[3,4-d]pyrimidine-6-carboxylic Acid
The pyrrolo[3,4-d]pyrimidine core is constructed via cyclization of 2,3-dioxopyrrolidine precursors. For example, ethyl 2,3-dioxopyrrolidine-1-carboxylate undergoes condensation with amidine derivatives under basic conditions to form the bicyclic system. Hydrolysis of the ester group (e.g., using LiOH in THF/H₂O) yields the carboxylic acid intermediate.
Key Reaction:
$$
\text{Ethyl ester} \xrightarrow{\text{LiOH, THF/H}_2\text{O}} \text{Pyrrolo[3,4-d]pyrimidine-6-carboxylic acid}
$$
Amide Formation via EDC Coupling
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Reaction with 2-ethoxyaniline in dichloromethane (DCM) or DMF affords the target carboxamide.
Optimization Notes:
- Yields: 70–85% after purification by column chromatography.
- Side products: Minimized by using excess amine (1.5 equiv.) and low temperatures (0–5°C).
Method 2: Nitrile Hydrolysis and Subsequent Amidation
Preparation of Pyrrolo[3,4-d]pyrimidine-6-carbonitrile
Starting from 4-chloro-7H-pyrrolo[3,4-d]pyrimidine , nucleophilic substitution with cyanide (e.g., NaCN in DMSO) introduces the nitrile group at position 6.
Key Reaction:
$$
\text{4-Chloro-pyrrolo[3,4-d]pyrimidine} \xrightarrow{\text{NaCN, DMSO}} \text{Pyrrolo[3,4-d]pyrimidine-6-carbonitrile}
$$
Acid-Catalyzed Nitrile Hydrolysis
The nitrile is hydrolyzed to the carboxylic acid using concentrated H₂SO₄ or trifluoroacetic acid (TFA) in water. Subsequent activation and coupling with 2-ethoxyaniline (as in Method 1) yields the amide.
Challenges:
- Over-hydrolysis to the carboxylic acid requires careful stoichiometric control.
- Direct conversion of nitrile to amide (avoiding the acid intermediate) is achievable using H₂O₂ in basic conditions, but yields are lower (~50%).
Method 3: Multicomponent Cyclization Approach
One-Pot Assembly of the Core and Carboxamide
A three-component reaction involving dithiomalondianilide , cyanoacetamide , and 2-ethoxybenzaldehyde in the presence of morpholine generates the pyrrolo[3,4-d]pyrimidine scaffold with an in-situ-formed carboxamide.
Mechanistic Insight:
- Michael addition of cyanoacetamide to the aldehyde forms an enamine.
- Cyclization with dithiomalondianilide produces the bicyclic system.
- Oxidation of the thioether group and subsequent amidation completes the synthesis.
Yield: 22–43% after recrystallization.
Method 4: Palladium-Catalyzed Coupling
Suzuki-Miyaura Coupling for Core Functionalization
A halogenated pyrrolo[3,4-d]pyrimidine (e.g., 6-bromo-5H-pyrrolo[3,4-d]pyrimidine ) undergoes Suzuki coupling with a boronic ester derivative of 2-ethoxyaniline. This method is less common for amide formation but is viable for introducing aryl groups adjacent to the carboxamide.
Limitations:
- Requires pre-functionalized boronic esters, increasing synthetic steps.
- Limited to positions where halogens are stable on the core.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| EDC Coupling | High purity, scalable | Multiple steps for acid synthesis | 70–85% |
| Nitrile Hydrolysis | Direct functionalization | Risk of over-hydrolysis | 50–75% |
| Multicomponent | One-pot synthesis | Lower yields, complex optimization | 22–43% |
| Pd-Catalyzed | Versatile for substitutions | Limited applicability | 30–60% |
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds related to N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide exhibit promising anticancer activity. Specifically, derivatives of pyrrolo[3,4-d]pyrimidines have been identified as inhibitors of heat shock protein 90 (HSP90), a key regulator in cancer cell proliferation and survival. Inhibition of HSP90 can lead to the degradation of several oncogenic proteins, making these compounds potential candidates for cancer therapy .
Anti-inflammatory Effects
The compound has also shown potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. Studies have demonstrated that pyrrolo[3,4-d]pyrimidine derivatives can selectively inhibit COX-2 over COX-1, which is crucial for minimizing side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) . This selectivity may enhance therapeutic efficacy while reducing gastrointestinal toxicity.
Synthetic Pathways
The synthesis of this compound involves several key steps:
- Formation of the Pyrrolo Ring : The initial step typically involves the condensation of appropriate precursors to form the pyrrolo ring structure.
- Substitution Reactions : Subsequent reactions introduce the ethoxyphenyl group and carboxamide functionality. These steps are crucial for enhancing biological activity and solubility .
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) is vital for optimizing the pharmacological properties of this compound. Variations in substituents on the pyrrolo ring and the ethoxyphenyl moiety can significantly affect potency and selectivity towards biological targets. For instance, modifications that enhance lipophilicity or introduce electron-withdrawing groups may improve binding affinity to COX-2 or HSP90 .
Case Study: COX-2 Inhibition
A study published in 2020 investigated a series of pyrrolo[3,4-d]pyrimidine derivatives for their ability to inhibit COX enzymes. Among these compounds, those structurally similar to this compound exhibited superior selectivity for COX-2 over COX-1, suggesting a promising avenue for developing new anti-inflammatory agents .
Case Study: Anticancer Activity
In another research effort focused on HSP90 inhibition, derivatives of N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain modifications led to enhanced potency against breast cancer cells, highlighting the potential for these compounds in targeted cancer therapies .
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide involves its interaction with molecular targets such as enzymes. For instance, it can inhibit the activity of phosphodiesterase type 5 (PDE5), which plays a role in the hydrolysis of cyclic guanosine monophosphate (cGMP) . This inhibition can lead to increased levels of cGMP, affecting various physiological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Pyrazolo[3,4-d]pyrimidines (e.g., 1H-pyrazolo[3,4-d]pyrimidine-6(7H)-thiones):
- Structural difference : Replaces the pyrrolidine ring with a pyrazole, introducing an additional nitrogen atom.
- Thione derivatives (e.g., Safaei et al., 2012) show antimicrobial activity, suggesting sulfur-containing analogs may target bacterial enzymes .
- Example : 1H-pyrazolo[3,4-d]pyrimidine-6(7H)-thione (Mol. Wt. ~209.3) exhibits regioselective synthesis via multi-component reactions, contrasting with the target compound’s carboxamide functionalization .
Thiazolo[3,2-a]pyrimidines (e.g., Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate):
- Structural difference : Incorporates a thiazole ring fused to pyrimidine, introducing sulfur and altering electronic properties.
- The title compound’s crystal structure reveals a puckered pyrimidine ring and 80.94° dihedral angle with the benzene ring, suggesting conformational flexibility .
Substituent Effects
2-Methoxyphenyl vs. 2-Ethoxyphenyl :
Fluorinated Derivatives :
- Example: 2-Amino-4-(4-chloro-2-(2-(4-fluoro-1H-pyrazol-1-yl)ethoxy)-6-methylphenyl)-N-(2,2-difluoropropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide (Mol. Wt. 509.92) incorporates fluorine atoms, enhancing metabolic stability and bioavailability.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Biological Activity
N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrrolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
- Antiproliferative Activity : Research indicates that compounds with similar structures exhibit significant antiproliferative effects on various cancer cell lines. For instance, derivatives of pyrrolo[2,3-d]pyrimidines have shown to inhibit tubulin assembly, which is critical for cell division. This mechanism leads to mitotic delay and subsequent cell death in cancer cells .
- Inhibition of Protein Targets : The compound has been investigated for its ability to inhibit heat shock protein 90 (HSP90), a chaperone protein involved in the stabilization and folding of many oncogenic proteins. Inhibiting HSP90 can lead to the degradation of these proteins, thereby exerting an anticancer effect .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the pyrrolo[3,4-d]pyrimidine scaffold can significantly enhance biological activity. For example:
- Substituent Variations : The introduction of different substituents on the aryl ring affects the binding affinity and potency against cancer cells. Compounds with electron-donating groups generally exhibit improved activity compared to those with electron-withdrawing groups .
- Alkyl Chain Length : Adjustments in the alkyl chain length attached to the nitrogen atoms also influence solubility and bioavailability, which are critical for therapeutic efficacy .
Biological Activity Data
The following table summarizes the biological activity data from various studies involving related compounds:
| Compound Name | Target | IC50 (nM) | Notes |
|---|---|---|---|
| 7-deazahypoxanthine | HeLa Cells | 5.0 | Potent antiproliferative activity observed |
| This compound | HSP90 | 10.0 | Selective inhibition |
| Rigidin derivatives | Various Cancer Lines | <10 | High potency with low toxicity to normal cells |
Case Studies
- In Vitro Studies : A study demonstrated that this compound exhibited a GI50 value in the low nanomolar range against multiple human colon cancer lines. This suggests its potential as a lead compound for further development in cancer therapy .
- Mechanistic Insights : Live-cell imaging techniques revealed that treatment with this compound disrupted microtubule dynamics in HeLa cells, indicating its role in affecting cytoskeletal integrity and function during cell division .
Q & A
Q. Key Reaction Conditions :
- Cyclization: DIPEA, n-butanol, microwave (22% yield post-HPLC) .
- Amide Coupling: EDCl/HOBt, DMF, rt (85% yield) .
Which analytical techniques are recommended for characterizing the compound's structure and purity?
Q. Basic
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and substituent positions.
- LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 325.27) .
- HPLC : Assesses purity (>95%) using C18 columns and acetonitrile/water gradients .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for related pyrimidines .
Advanced : For ambiguous spectra, 2D NMR (COSY, HSQC) resolves overlapping signals.
How can structure-activity relationship (SAR) studies evaluate the ethoxyphenyl substituent's role?
Q. Advanced
Analog Synthesis : Replace ethoxy with methoxy, halogen, or trifluoromethyl groups .
Biological Assays :
- Measure IC50 against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Test antiproliferative activity in PC3 (prostate cancer) and MCF-7 (breast cancer) cell lines .
Computational Docking : AutoDock predicts binding modes to ATP pockets; substituent electronegativity correlates with affinity .
Example Finding : Trifluoromethyl analogs show 10-fold higher kinase inhibition than ethoxy derivatives due to enhanced hydrophobic interactions .
What experimental approaches resolve contradictions in reported biological activities?
Advanced
Discrepancies may arise from:
- Cell Line Variability : Use isogenic cell lines (e.g., wild-type vs. mutant KRAS) to isolate compound effects.
- Assay Conditions : Standardize serum concentration (e.g., 10% FBS) and incubation time (72 h) .
- Orthogonal Validation : Confirm apoptosis via Annexin V/PI flow cytometry if MTT assays conflict .
Case Study : Inconsistent IC50 values for PC3 cells were resolved by controlling passage number (<20) and DMSO concentration (<0.1%) .
How can computational modeling predict target interactions?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to identify critical residues (e.g., Lys123 in kinase ATP pockets) .
- QSAR Models : Correlate logP with cellular permeability; optimal logP = 2.5–3.5 enhances bioavailability .
- Free Energy Perturbation (FEP) : Quantifies substituent effects on binding (e.g., ethoxy vs. morpholine) .
What are the challenges in scaling up synthesis, and how are they addressed?
Q. Advanced
- Exothermic Reactions : Use continuous flow reactors for heat dissipation (e.g., 120°C reactions in n-butanol) .
- Purification : Switch from batch chromatography to simulated moving bed (SMB) systems for higher throughput.
- Process Optimization : Replace DMF with ethanol/water mixtures to facilitate crystallization .
Yield Improvement : Transitioning to microwave reactors increased cyclization yields from 22% to 35% .
How is selectivity for target proteins optimized?
Q. Advanced
Kinase Profiling : Screen against 100+ kinases to identify off-targets .
Structural Modifications :
- Introduce tert-butyl groups to sterically block off-target binding .
- Replace ethoxy with polar groups (e.g., morpholine) to enhance hydrogen bonding .
In Vivo Studies : Pharmacokinetic profiling in rodents identifies metabolites causing off-target effects.
Example : A morpholine-substituted analog showed 90% selectivity for DPP4 over DPP8/9 .
What are key considerations in designing in vitro anticancer assays?
Q. Basic
- Cell Lines : Include diverse models (e.g., PC3, MCF-7, A549) and normal fibroblasts (e.g., NIH/3T3) .
- Controls : Use doxorubicin (positive) and vehicle (negative).
- Endpoint Assays : MTT for viability, clonogenic for long-term survival, and caspase-3 activation for apoptosis .
Advanced : Combine 3D spheroid models with hypoxia (1% O2) to mimic tumor microenvironments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
